molecular formula C19H22N2OS B5719988 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B5719988
M. Wt: 326.5 g/mol
InChI Key: YHPDFWVDOGDXKX-UHFFFAOYSA-N
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Description

The compound 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one features a piperazine ring substituted with a phenyl group at the 4-position and a ketone-linked sulfanyl moiety bearing a 4-methylphenyl group.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-16-7-9-18(10-8-16)23-15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPDFWVDOGDXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylthiophenol and 4-phenylpiperazine.

    Formation of Intermediate: The 4-methylthiophenol is reacted with an appropriate alkylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified piperazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperazine Ring Modifications
  • Fluorophenyl-Substituted Analogs: 2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (Mol. 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone (CAS 956239-75-1) introduces a nitro-pyrazole group, which may increase electrophilicity and alter binding kinetics .
Sulfanyl Group Variations
  • Oxadiazole vs. Methylphenyl: The oxadiazole-containing analogs (e.g., C292-0124 and C292-0057 in ) exhibit higher molecular weights (394.49–398.46) compared to the target compound, likely due to the oxadiazole's planar, aromatic structure. This modification could influence solubility and π-π stacking interactions .

Physicochemical and Spectroscopic Properties

  • NMR Data :

    • The 13C-NMR spectrum of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () shows resonances for carbonyl (C=O, ~167 ppm) and aromatic carbons, comparable to the target compound’s expected spectrum.
    • Methylphenyl groups typically exhibit upfield shifts (e.g., ~21 ppm for methyl carbons) in 13C-NMR, aiding structural confirmation .
  • Crystallographic Tools :

    • Programs like SHELXL () and WinGX () are widely used for resolving piperazine-containing structures, suggesting the target compound’s geometry could be analyzed similarly.

Pharmacological and Docking Insights

  • Anti-Anxiety Activity: Phenothiazine derivatives (e.g., 4e and 4g in ) with docking scores of -8.7 to -10.2 (Autodock Vina) demonstrate that piperazine-linked compounds can target CNS receptors. The target compound’s sulfanyl group may similarly engage hydrophobic binding pockets .
  • SAR Trends :
    • Fluorine substitution (e.g., in 24a or C292-0124 ) often enhances metabolic stability and receptor affinity, suggesting that the target compound’s methyl group may prioritize lipophilicity over electronic effects.

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituents Molecular Weight Key Features Reference
2-[(4-Methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one 4-Methylphenyl-sulfanyl ~380 (estimated) High lipophilicity Target
2-{[5-(4-Fluorophenyl)-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one 4-Fluorophenyl-oxadiazole 398.46 Enhanced metabolic stability
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone Nitro-pyrazole 359.38 Electrophilic reactivity
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-triazole-3-thione Chlorophenyl-triazole N/A 79% yield, potential bioactivity

Biological Activity

The compound 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N2_{2}S
  • Molecular Weight : 314.45 g/mol

This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs.

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds related to piperazine derivatives. For instance, a study focused on a series of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives demonstrated significant anticonvulsant activity, suggesting that modifications in the piperazine structure can enhance efficacy against seizures .

The proposed mechanism of action for this class of compounds typically involves modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The interaction with these receptors can lead to alterations in neuronal excitability and synaptic transmission, which are critical in managing conditions like epilepsy.

Study 1: Anticonvulsant Efficacy

In a controlled study, a subset of piperazine derivatives was tested for their anticonvulsant effects using animal models. The results indicated that compounds with similar structural motifs to 2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one exhibited a dose-dependent reduction in seizure frequency and duration .

Study 2: Pharmacokinetics and Toxicology

Another study assessed the pharmacokinetic profile of related compounds, highlighting the importance of sulfanyl groups in enhancing bioavailability while minimizing toxicity. The findings suggested that the presence of the sulfanyl moiety could improve metabolic stability and reduce adverse effects associated with high doses .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Anticonvulsant2-[(4-methylphenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-oneSignificant reduction in seizure activity
PharmacokineticsSulfanyl-containing piperazine derivativesImproved bioavailability
ToxicologyVarious piperazine derivativesReduced toxicity at therapeutic doses

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